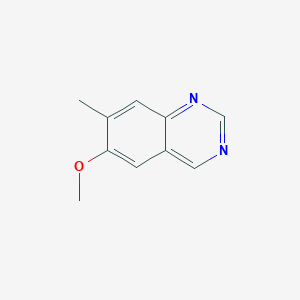

6-Methoxy-7-methyl-quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-methoxy-7-methylquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-7-3-9-8(4-10(7)13-2)5-11-6-12-9/h3-6H,1-2H3 |

InChI Key |

FFXFVWCYQPTMKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=NC=C2C=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 7 Methyl Quinazoline and Its Analogues

Classical and Modern Synthetic Approaches to Quinazoline (B50416) Core Structures

The construction of the fundamental quinazoline ring system is a critical first step in the synthesis of its various analogues. Over the years, chemists have developed a range of methodologies, from time-honored thermal condensations to sophisticated, metal-catalyzed processes.

Cyclization Reactions for Quinazoline Ring Formation

Cyclization reactions are a cornerstone of quinazoline synthesis. A prevalent classical method involves the reaction of anthranilic acid derivatives with nitrogen-containing reagents like formamide (B127407), which upon heating, undergo dehydration and cyclization to form the quinazoline ring. Modern variations offer milder conditions and broader substrate scope. For instance, the synthesis of quinazolin-4-ones can be achieved through a transition-metal-free process involving the SNAr reaction of ortho-fluorobenzamides with amides, which is then followed by an intramolecular cyclization promoted by a base like cesium carbonate. nih.gov

Another significant cyclization strategy involves the use of readily accessible Boc-protected o-amino nitriles. These precursors can be cyclized to form quinazoline-2,4(1H,3H)-diones under basic conditions with hydrogen peroxide, a reaction that proceeds smoothly at room temperature. rsc.org Furthermore, metal-catalyzed cyclization reactions have gained prominence. Heterogeneous catalysts, such as the cobalt-based Zeolite Imidazolate Framework (ZIF-67), have been effectively used for the cyclization of 2-aminobenzoketones with benzylamines to produce quinazolines in high yields. nih.gov

| Starting Material(s) | Reagent(s)/Catalyst | Product Type | Reference |

| o-Fluorobenzamides, Amides | Cs₂CO₃ | Quinazolin-4-ones | nih.gov |

| Boc protected o-amino nitriles | H₂O₂, Base | Quinazoline-2,4(1H,3H)-diones | rsc.org |

| 2-Aminobenzoketones, Benzylamines | ZIF-67, TBHP | Quinazolines | nih.gov |

| 2-Aminobenzaldehydes, Aldehydes, NH₄Cl | CuCl | 2-Aryl quinazolines | mdpi.com |

Multi-component Reactions in Quinazoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.gov Several MCRs have been developed for the synthesis of quinazoline and quinazolinone cores.

A one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions can produce quinazolinone derivatives. orgchemres.org The Ugi four-component reaction (Ugi-4CR) is another versatile MCR used to rapidly synthesize diverse polycyclic quinazolinones. nih.gov This can involve, for example, the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. nih.gov

Transition metals often play a key role in these reactions. A cobalt-catalyzed three-component cascade reaction involving isocyanides, azides, and amines provides efficient access to quinazoline derivatives under mild conditions. bohrium.com Similarly, copper-catalyzed MCRs are prevalent. One such method involves the oxidative annulation of anilines, alkylamines, and formaldehyde (B43269) to directly synthesize quinazolinones. bohrium.com This approach is noted for using readily available starting materials and a naturally abundant catalyst. bohrium.com

| Reaction Name/Type | Components | Catalyst/Promoter | Key Feature | Reference |

| Three-component reaction | Aromatic aldehydes, Isatoic anhydride, Urea | Sulfonic acid functionalized mesoporous silica | Solvent-free conditions | orgchemres.org |

| Ugi four-component reaction (Ugi-4CR) | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Palladium catalyst (for subsequent annulation) | Rapid synthesis of polycyclic quinazolinones | nih.gov |

| Cobalt-catalyzed cascade | Isocyanides, Azides, Amines | Cobalt catalyst | High atom economy, mild conditions | bohrium.com |

| Copper-catalyzed oxidative annulation | Anilines, Alkylamines, Formaldehyde | Cu(OTf)₂ | Uses naturally abundant catalyst | bohrium.com |

Regioselective Functionalization Strategies for 6-Methoxy and 7-Methyl Positions

To synthesize the specific target compound, 6-Methoxy-7-methyl-quinazoline, regioselective methods are required to install the methoxy (B1213986) and methyl groups at the correct positions on the quinazoline core. This can be achieved either by building the ring from pre-functionalized precursors or by direct functionalization of the heterocyclic system.

Introduction of Methoxy Groups at Position 6

The introduction of a methoxy group at the C6 position of the quinazoline ring is most commonly accomplished by using a starting material that already contains the desired substituent. This approach involves selecting an appropriately substituted anthranilic acid or aniline (B41778) derivative as the building block for the quinazoline synthesis. For example, the synthesis of various 6-methoxy-7-substituted-quinazoline-4(3H)-ones often begins with a 2-amino-5-methoxy-benzoate derivative, where the methoxy group corresponds to the eventual C6 position of the quinazoline product. nih.govnih.gov

Syntheses of 2,4-dichloro-6-methoxyquinazolines, which are versatile intermediates for further functionalization, also typically start from precursors like a 6-methoxy-quinazoline-2,4-diol, which is then chlorinated. evitachem.comchemicalbook.com This precursor-based strategy ensures unambiguous placement of the methoxy group.

Introduction of Methyl Groups at Position 7

Introducing a methyl group at the C7 position can also be done using pre-functionalized precursors, such as 7-methylanthranilic acid, which reacts with formamide under thermal conditions to yield 7-methylquinazoline. However, modern synthetic methods allow for the direct and regioselective methylation of the pre-formed quinazoline ring.

A notable strategy is directed ortho-metalation (DoM). This involves placing a directing group on the quinazoline, often at the 4-position, to guide a strong base (like n-butyllithium) to deprotonate the adjacent C7 position. The resulting lithiated species is then quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group. The directing group can then be removed to afford the 7-methylquinazoline. This method provides an atom-economical route to the desired product.

| Functional Group | Position | Method | Description | Reference |

| Methoxy | 6 | Precursor-based | Synthesis starts from a 5-methoxy-substituted aniline or anthranilic acid derivative. | nih.govnih.gov |

| Methyl | 7 | Precursor-based | Classical cyclocondensation using 7-methylanthranilic acid. | |

| Methyl | 7 | Directed ortho-metalation (DoM) | A directing group at C4 guides lithiation at C7, followed by reaction with methyl iodide. |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinazoline Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of the quinazoline scaffold, particularly for introducing substituents at the C4 position. chim.it The process typically begins with a halogenated quinazoline, most commonly a 2,4-dichloroquinazoline (B46505) derivative, which can be prepared from the corresponding quinazolinediol. evitachem.comchemicalbook.com

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2. mdpi.comresearcher.life This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 carbon is more susceptible to nucleophilic attack. mdpi.comresearcher.life This allows for the selective replacement of the C4-chloro group by a variety of nucleophiles, such as primary or secondary amines, while leaving the C2-chloro group intact. mdpi.com These reactions are often carried out under mild conditions and can be promoted by bases or, in some cases, catalysis. nih.govchim.it This selective functionalization is a key step in the synthesis of numerous biologically active quinazoline derivatives. mdpi.com

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The strategic modification of the this compound core is fundamental to exploring its potential as a pharmacophore. Derivatization is systematically undertaken at key positions of the quinazoline ring to generate libraries of analogues. These efforts are primarily focused on understanding how specific structural changes influence biological activity, a process known as Structure-Activity Relationship (SAR) studies. The insights gained from SAR are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Modification at Position 4 of the Quinazoline Ring

The C4 position of the quinazoline nucleus is a primary site for chemical modification due to its high reactivity towards nucleophilic substitution. thieme-connect.de The synthetic strategy typically commences with the corresponding quinazolin-4(3H)-one, which is converted into a highly reactive intermediate, 4-chloro-6-methoxy-7-methylquinazoline. This conversion is commonly achieved by treatment with chlorinating agents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govarabjchem.org

Once formed, the 4-chloro intermediate serves as a versatile precursor for introducing a wide array of substituents. The chlorine atom acts as an excellent leaving group, readily displaced by various nucleophiles. This reaction, a nucleophilic aromatic substitution (SNAr), allows for the synthesis of diverse 4-substituted analogues. nih.gov Common nucleophiles include, but are not limited to, substituted anilines, aliphatic amines, piperazines, and morpholines. mdpi.commdpi.comtandfonline.com The reaction is often facilitated by a base in a suitable solvent like isopropanol (B130326) or acetonitrile. nih.gov This approach enables the systematic exploration of how different groups at the C4 position impact the molecule's interaction with biological targets.

| Nucleophile Class | Specific Example | Resulting C4-Substituent | Reference |

|---|---|---|---|

| Anilines | 3-Ethynylaniline | (3-Ethynylphenyl)amino | acs.org |

| Anilines | 4-Bromo-2-fluoroaniline | (4-Bromo-2-fluorophenyl)amino | semanticscholar.org |

| Piperazines | 1-(4-Isopropoxyphenyl)piperazine-1-carboxamide | 4-(4-Isopropoxyphenyl)piperazin-1-yl | nih.gov |

| Alkylamines | N-Methyl-1,2-ethanediamine | (2-(Methylamino)ethyl)amino | nih.gov |

| Tetrahydroquinolines | 1,2,3,4-Tetrahydroquinoline | 3,4-Dihydroquinolin-1(2H)-yl | nih.gov |

Exploration of Side Chain Substituents at 6- and 7-Positions

The substituents at positions 6 and 7 of the quinazoline ring are critical determinants of biological activity, particularly for kinase inhibitors, as they often occupy the solvent-exposed region and can form key interactions within the enzyme's active site. mdpi.comacs.org For the this compound scaffold, SAR studies involve the synthesis of analogues with variations at these positions to probe the effects of sterics, electronics, and solubility.

While the 6-methoxy group is a common feature in many potent kinase inhibitors, providing a favorable hydrogen bond accepting capability, the 7-methyl group offers a starting point for further exploration. acs.org Research on related 6,7-disubstituted quinazolines has shown that even minor alterations in the side chains at these positions can lead to significant changes in potency and selectivity. mdpi.com For instance, replacing the methyl group at C7 with longer alkyl chains, various alkoxy groups (e.g., ethoxy, propoxy), or incorporating cyclic amines via an alkoxy linker can profoundly influence target engagement. tandfonline.comresearchgate.net Studies on analogous compounds have demonstrated that small, electron-donating groups at the C6 and C7 positions are generally desirable for high potency against targets like the Epidermal Growth Factor Receptor (EGFR). acs.org

| Position 6 Substituent | Position 7 Substituent | Rationale / Observed Effect | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | Methoxy (-OCH₃) | Common motif in potent EGFR inhibitors; provides H-bond acceptor. | acs.org |

| Methoxy (-OCH₃) | (1-Methylpiperidin-4-yl)methoxy | Introduces a basic side chain to improve solubility and target interaction. | semanticscholar.orgfrontiersin.org |

| Methoxy (-OCH₃) | (3-Morpholinopropoxy) | Longer, flexible basic side chain often enhances potency. | mdpi.com |

| Methoxy (-OCH₃) | (2-Methoxyethoxy) | Increases polarity and potential for hydrogen bonding. | researchgate.net |

| Amino (-NH₂) | Amino (-NH₂) | Exploration of hydrogen bond donor groups. | mdpi.com |

Development of Hybrid Quinazoline Structures

Molecular hybridization is a contemporary drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with enhanced efficacy, dual-target activity, or improved pharmacokinetic profiles. The this compound scaffold serves as an excellent anchor for creating such hybrids.

The synthesis of these hybrids typically involves attaching a second bioactive moiety to the quinazoline core, often through a flexible or rigid linker connected to the C4-amino group. mdpi.comacs.org For example, quinazoline-sulfonamide hybrids have been developed by incorporating a benzenesulfonamide (B165840) group, a pharmacophore known for its diverse biological activities. mdpi.com Similarly, quinazoline-triazole hybrids have been synthesized, leveraging the favorable properties of the triazole ring. acs.org The synthesis of these molecules often employs efficient chemical reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or standard amide bond formation to connect the different fragments. acs.org This modular approach allows for the creation of large libraries of hybrid compounds for biological screening.

| Hybrid Type | Second Pharmacophore | Linkage Strategy | Potential Combined Action | Reference |

|---|---|---|---|---|

| Quinazoline-Sulfonamide | Benzenesulfonamide | Amide or amino linkage at C4 | Dual inhibition of kinases and other enzymes (e.g., carbonic anhydrase). | arabjchem.orgmdpi.com |

| Quinazoline-Triazole | 1,2,3-Triazole | Alkyl linker from C4-amino group to triazole ring | Combining EGFR inhibition with other anticancer mechanisms. | acs.org |

| Quinazoline-Thiazole | Thiazole | Hydrazone linker from C4-oxy group | Potential dual anti-proliferative and anti-angiogenic agents. | nih.gov |

| Quinazoline-Indole | Indole | Direct amino linkage between C4 of quinazoline and C7 of indole | Combining cytotoxic mechanisms of both scaffolds. | frontiersin.org |

Advanced Synthetic Techniques and Catalyst Applications

The construction and derivatization of the this compound scaffold benefit significantly from modern synthetic methodologies and the application of specialized catalysts. These advanced techniques offer improvements in terms of efficiency, selectivity, and environmental impact over classical methods.

Transition-metal catalysis is at the forefront of modern quinazoline synthesis. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are instrumental in forming C-N and C-C bonds, enabling the introduction of diverse substituents that are not accessible through traditional SNAr reactions. chim.itresearchgate.net For instance, copper-catalyzed protocols can facilitate the amination of the C4 position under milder conditions. researchgate.net

One-pot multicomponent reactions represent another advanced strategy, allowing the assembly of the quinazoline core from simple precursors in a single step, which increases atom economy and reduces waste. researchgate.net Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of quinazoline derivatives, including amination and cyclization steps. researchgate.net The use of novel catalytic systems, such as heterogeneous catalysts or metal-organic frameworks (MOFs), is also an emerging area, offering advantages like easy catalyst recovery and reuse.

| Technique / Method | Catalyst / Reagent | Application | Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Amination | Copper (I) Iodide (CuI) / L-proline | Synthesis of 4-aminoquinazolines from 4-chloroquinazolines. | Milder reaction conditions, broader substrate scope. | researchgate.net |

| Microwave-Assisted Synthesis | N/A (Energy Source) | C4-amination, cyclization reactions. | Drastically reduced reaction times, improved yields. | researchgate.netresearchgate.net |

| Palladium-Catalyzed Coupling | Pd complexes (e.g., Pd(OAc)₂) | Construction of the quinazoline ring or C-C/C-N bond formation. | High efficiency and functional group tolerance. | arabjchem.org |

| One-Pot Multicomponent Synthesis | Various (e.g., acid or metal catalysts) | Assembly of the quinazoline scaffold from multiple starting materials. | High atom economy, operational simplicity. | researchgate.net |

| Direct C-H Activation | Palladium or Rhodium catalysts | Functionalization of the quinazoline core without pre-functionalized halides. | Step economy, access to novel derivatives. | chim.it |

Structure Activity Relationship Sar Studies of 6 Methoxy 7 Methyl Quinazoline Derivatives

Impact of 6-Methoxy Substitution on Biological Activity Profiles

Substitutions at the 6- and 7-positions of the quinazoline (B50416) ring play a significant role in modulating the activity of its derivatives, particularly in the context of kinase inhibition. The methoxy (B1213986) group at the C-6 position is a common feature in many potent quinazoline-based inhibitors.

In a series of 6,7-disubstituted-quinazolin-5,8-dione molecules evaluated as topoisomerase inhibitors, the presence of a methoxy group on an arylamino substituent attached at C-6 was found to increase the activity. nih.gov This highlights the general favorability of the methoxy group in this region of the scaffold for enhancing interactions with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further anchoring the ligand into its binding site. Therefore, the 6-methoxy group is considered a key determinant of the biological profile, contributing through both electronic and steric interactions.

Influence of 7-Methyl Substitution on Target Interactions

Similar to the C-6 position, substitution at the C-7 position is critical for fine-tuning the biological activity of quinazoline derivatives. While the 7-methoxy group is more commonly studied, the presence of a 7-methyl group offers distinct properties that can be leveraged in drug design.

A methyl group is a small, hydrophobic, and weakly electron-donating substituent. Its primary contribution to binding affinity is typically through van der Waals or hydrophobic interactions. In the context of the 6-methoxy-7-methyl-quinazoline core, the 7-methyl group can fit into small hydrophobic pockets within the target's binding site. The general observation that electron-donating groups at the 6 and 7 positions enhance activity supports the positive role of a methyl group. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

While the core is planar, the substituents attached to it possess conformational flexibility. For the this compound scaffold, the methyl and methoxy groups can rotate around their single bonds. The orientation of the methoxy group, in particular, can influence its ability to act as a hydrogen bond acceptor.

Role of Substituents at Other Positions (e.g., C-4) in Modulating Activity

The substituent at the C-4 position of the quinazoline ring is arguably one of the most critical determinants of biological activity, especially for kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of many FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. nih.gov This group typically projects into the ATP-binding site, where it engages in key hydrogen bonding and hydrophobic interactions.

SAR studies have extensively demonstrated that the nature of the substituent at C-4 dictates both potency and selectivity. For instance, the introduction of a thiophene-2-ylmethanamine group at C-4 was shown to increase conformational flexibility, leading to potent derivatives. nih.gov The substitution pattern on the 4-anilino ring itself is also crucial; meta-substituted anilino rings often show higher activity compared to their para-substituted counterparts. nih.gov

However, the optimal C-4 substituent is highly target-dependent. While a substituted anilino group is favorable for many kinase inhibitors, studies on certain topoisomerase inhibitors revealed that substitution at the C-4 position could decrease activity, highlighting the need for target-specific optimization. nih.gov The table below summarizes the impact of various C-4 substituents on the activity of quinazoline derivatives based on findings from different studies.

| C-4 Substituent | Target Class | Observed Impact on Activity | Reference |

|---|---|---|---|

| Substituted Anilino Group | EGFR Kinase | Essential for activity; forms key H-bonds. | nih.govresearchgate.net |

| Thiophene-2-ylmethanamine | EGFR Kinase | Increases conformational flexibility and potency. | nih.gov |

| Substituted Arylamino Group | Topoisomerase | Decreased activity. | nih.gov |

| Morpholine | Anticancer (various) | Potent cytotoxic activity. | nih.gov |

| Piperazine-containing moieties | Anticancer (various) | Showed outstanding antitumor activity. | mdpi.com |

Pharmacophore Modeling and Design Principles for this compound Analogues

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, several pharmacophore models have been developed that provide key insights for designing new, potent analogues.

A general pharmacophore model for quinazoline-based kinase inhibitors, derived from numerous SAR studies, includes several key features:

Aromatic Ring: The quinazoline core itself serves as a central scaffold and provides an essential aromatic feature for stacking interactions.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are critical. N-1 typically acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone NH group (e.g., Met793 in EGFR) in the hinge region of the kinase ATP-binding site. nih.gov

Hydrophobic/Substituent Pocket: A region extending from the C-4 position that accommodates a substituent, often a substituted aniline (B41778) ring, which engages in further hydrophobic and hydrogen-bonding interactions.

Solvent-Exposed Region: An area around the C-6 and C-7 positions where substituents like the 6-methoxy and 7-methyl groups reside. These groups modulate solubility, electronic properties, and can form additional interactions to enhance potency and selectivity. nih.gov

Different targets may require variations of this model. For instance, a pharmacophore model for acetylcholinesterase inhibitors identified three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as key features (AAAHR_1). nih.gov Another model for nitric oxide synthase inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring (AHPR). worldscientific.com

The design principles for new this compound analogues therefore involve retaining the core scaffold for hinge binding while strategically modifying the C-4 substituent to optimize interactions within the specific target's active site. The 6-methoxy and 7-methyl groups serve as important activity-modulating elements that are generally favorable for potency.

Preclinical Pharmacological and Biological Investigations of 6 Methoxy 7 Methyl Quinazoline Derivatives

Enzyme Inhibition Studies

Derivatives of the 6-methoxy-7-methyl-quinazoline scaffold have been investigated for their potential to inhibit various tyrosine kinases, which are crucial mediators of cell signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Research into 4-anilinoquinazoline (B1210976) derivatives has highlighted the importance of substituents at the 6 and 7 positions of the quinazoline (B50416) ring for EGFR inhibitory activity. While specific data for this compound derivatives is limited, studies on closely related 6,7-disubstituted analogs provide valuable insights. For instance, the presence of electron-donating groups at these positions is generally favorable for activity. nih.gov Modifications at these sites influence the orientation of the molecule within the ATP-binding pocket of the EGFR kinase domain, thereby affecting inhibitory potency. nih.gov

One study on 6-arylureido-4-anilinoquinazoline derivatives reported that these compounds exhibited significant EGFR inhibitory activity. nih.govfrontiersin.org Although this study did not specifically include a 6-methoxy-7-methyl derivative, the findings underscore the therapeutic potential of quinazolines with substitutions at the 6-position. nih.govfrontiersin.org

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Rearranged during Transfection (RET) Kinase Inhibition:

There is currently a lack of specific preclinical research data on the inhibition of RET kinase by this compound derivatives.

Phosphoinositide 3-Kinase (PI3K) Inhibition:

A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified potent PI3Kα inhibitors. While this study did not specifically evaluate a 6-methoxy-7-methyl analog, it highlights the potential of the quinazoline scaffold in targeting the PI3K signaling pathway. mdpi.com One of the synthesized compounds, 13k , demonstrated significant inhibition of PI3Kα. mdpi.com

Table 1: PI3Kα Inhibitory Activity of a Representative 6-Substituted Quinazoline Derivative

| Compound | Target | IC50 (nM) |

| 13k | PI3Kα | 1.94 |

Data sourced from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. mdpi.com

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. nih.gov While the quinazoline scaffold has been explored for GSK-3β inhibition, specific preclinical data on the inhibitory activity of this compound derivatives against GSK-3β are not available in the reviewed scientific literature. nih.govnih.govekb.egresearchgate.netresearcher.life

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer agents. researchgate.netnih.govsemanticscholar.org Investigations into quinazolinone derivatives have revealed their potential as PARP inhibitors. researchgate.netnih.govsemanticscholar.org However, specific preclinical studies and inhibitory data for this compound derivatives against PARP are not currently documented in the scientific literature. mdpi.comekb.egresearchgate.netnih.govsemanticscholar.orgrsc.orgresearchgate.netnih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. asm.orgnih.govmdpi.comwikipedia.org The quinazoline core is a well-established pharmacophore for DHFR inhibitors, with several quinazoline-based drugs in clinical use. mdpi.com Despite the extensive research on quinazoline derivatives as DHFR inhibitors, there is a lack of specific preclinical data on the inhibitory activity of this compound derivatives against DHFR. researchgate.netasm.orgnih.govmdpi.comwikipedia.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. sigmaaldrich.comresearchgate.netnih.govnih.govekb.egacs.orgnih.govdntb.gov.ua While various quinazolinone derivatives have been synthesized and evaluated for their AChE and BChE inhibitory potential, specific preclinical data for this compound derivatives are not available in the current literature. sigmaaldrich.comresearchgate.netnih.govnih.govekb.egacs.orgnih.govdntb.gov.ua

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their overexpression is common in many cancers. frontiersin.orgnih.govmdpi.comdntb.gov.uanih.gov The quinazoline scaffold has been utilized in the design of potent Aurora kinase inhibitors. frontiersin.orgsemanticscholar.orgsigmaaldrich.comnih.govmdpi.comdntb.gov.uanih.govcaymanchem.com

A study investigating multi-kinase inhibitors based on the quinazoline scaffold explored the impact of substitutions at the 6- and 7-positions on Aurora kinase A (AURKA) inhibition. This research provides valuable structure-activity relationship (SAR) insights that are relevant to the this compound core. The study synthesized and tested a series of compounds, with findings indicating that substitutions at these positions are crucial for inhibitory activity. nih.gov

Table 2: AURKA Inhibitory Activity of Representative 6,7-Disubstituted Quinazoline Derivatives

| Compound | R1 (Position 6) | R2 (Position 7) | AURKA IC50 (nM) |

| 4 | -OCH3 | -OCH3 | 5 |

| 5 | -H | -H | 15 |

| 6 | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 4 |

| 7 | -OCH2CH2OCH3 | -H | 10 |

| 8 | -H | -OCH2CH2OCH3 | 12 |

Data adapted from a study on quinazoline-based multi-kinase inhibitors. nih.gov

The data indicates that dimethoxy substitution at positions 6 and 7 (compound 4 ) results in potent AURKA inhibition. nih.gov Removal of both methoxy (B1213986) groups (compound 5 ) leads to a decrease in activity. nih.gov Replacing the methoxy groups with methoxyethoxy side chains (compound 6 ) maintains high potency. nih.gov These findings suggest that the electronic and steric properties of the substituents at the 6 and 7 positions of the quinazoline ring are critical determinants of Aurora kinase inhibitory activity. nih.gov

Cellular Activity and Phenotypic Assays (Excluding Clinical Human Data)

Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT-116, MDA-MB-231, SW480, A431, NCI-H1975)

Derivatives of the quinazoline scaffold have been extensively evaluated for their ability to inhibit the growth of various human cancer cell lines. A series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives demonstrated moderate to excellent antiproliferative activities. nih.gov One of the most potent compounds in this series, compound 8d , showed remarkable inhibitory activity against cell lines with both wild-type (A431, A549, and SW480) and mutant (NCI-H1975) epidermal growth factor receptor (EGFR). nih.gov Similarly, a series of 6-aryloxyl substituted quinazoline derivatives were assessed, with compound 4m exhibiting potent activity against NCI-H1975 cells. nih.gov

Other studies have also highlighted the broad-spectrum anticancer activity of quinazoline derivatives. mdpi.com For instance, newly synthesized 4-aniline quinazoline derivatives showed proliferation inhibitory activity against both MDA-MB-231 and A549 cells, with compound Y22 having the strongest effect on MDA-MB-231 cells. nih.gov Thiazolidine-2,4-diones incorporating a quinazoline moiety showed potent activities against HepG2, HCT116, and MCF-7 tumor cell lines. grafiati.com Furthermore, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were identified as potential cytotoxic agents against HCT116 and HepG2 cells. semanticscholar.org The antiproliferative effects of various quinazoline derivatives are summarized in the table below.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6,7-Dimorpholinoalkoxy quinazoline (Compound 8d) | A431 | 0.37 µM | nih.gov |

| 6,7-Dimorpholinoalkoxy quinazoline (Compound 8d) | A549 | 4.87 µM | nih.gov |

| 6,7-Dimorpholinoalkoxy quinazoline (Compound 8d) | SW480 | 2.15 µM | nih.gov |

| 6,7-Dimorpholinoalkoxy quinazoline (Compound 8d) | NCI-H1975 | 0.65 µM | nih.gov |

| 6-Aryloxyl substituted quinazoline (Compound 4m) | NCI-H1975 | 7.5 nM | nih.gov |

| 6-Aryloxyl substituted quinazoline (Compound 4m) | A549 | 29.9 µM | nih.gov |

| 4-Anilinoquinazoline (Compound Y22) | MDA-MB-231 | 4.53 µM | nih.gov |

| Quinazoline-Thiazolidinone Hybrid (Compound 7c) | MCF-7 | 7.78 µM | grafiati.com |

| Quinazoline-Thiazolidinone Hybrid (Compound 7c) | HCT-116 | 5.77 µM | grafiati.com |

| Quinazoline-Thiazolidinone Hybrid (Compound 7c) | HepG2 | 8.82 µM | grafiati.com |

| Morpholine substituted quinazoline (Compound AK-10) | A549 | 8.55 µM | nih.gov |

| Morpholine substituted quinazoline (Compound AK-10) | MCF-7 | 3.15 µM | nih.gov |

Induction of Apoptosis in Cell Models

Quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. researchgate.net Studies on quinazolinedione derivatives in MCF-7 breast cancer cells revealed that they induce apoptosis primarily through the intrinsic pathway. nih.govresearchgate.net This was evidenced by the upregulation of caspase-9, a key initiator caspase in the intrinsic pathway. nih.govresearchgate.net

Further mechanistic studies have elucidated the specific molecular events involved. For example, certain quinazolinone Schiff bases trigger apoptosis in MCF-7 cells by disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release subsequently activates caspase-9 and the downstream executioner caspase-3/7, leading to apoptotic cell death. nih.gov In addition to the intrinsic pathway, activation of caspase-8, a key component of the extrinsic pathway, has also been observed. nih.govnih.gov

The pro-apoptotic activity of these compounds is also mediated by the regulation of the Bcl-2 family of proteins. Western blot analysis showed that a 4-aniline quinazoline derivative (Y22 ) decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in MDA-MB-231 cells. nih.gov Similarly, a 6,7-dimorpholinoalkoxy quinazoline derivative (8d ) was also found to mediate cell apoptosis in A549 cells. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis has been a key tool in identifying these effects.

One study found that a 6,7-dimorpholinoalkoxy quinazoline derivative (8d ) caused a prolongation of cell cycle progression in the G0/G1-phase in A549 lung cancer cells. nih.gov Similarly, morpholine-substituted quinazoline derivatives (AK-3 and AK-10 ) were also observed to induce cell cycle arrest at the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov In contrast, other studies have reported cell cycle arrest at different phases. For example, a halogenated benzofuran (B130515) derivative (Compound 7 ) induced G2/M phase arrest in HepG2 cells, while a related compound (Compound 8 ) caused arrest at both the S and G2/M phases in A549 cells. mdpi.com Some quinazoline-chalcone hybrids have exhibited activity at both the G0/G1 and G2/M phases. researchgate.net However, not all derivatives affect the cell cycle; two quinazoline Schiff bases investigated for their effects on MCF-7 cells did not induce S and M phase arrest after 24 hours of treatment. nih.gov

Inhibition of Tumor Cell Migration and Invasion in In Vitro Models

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Preclinical in vitro models, such as the wound healing assay and the Transwell migration assay, have demonstrated that quinazoline derivatives can effectively inhibit these processes.

In one study, a novel quinazoline derivative (Compound 18 ) was shown to remarkably inhibit the migration of MGC-803 gastric cancer cells. mdpi.com Another investigation using a Transwell assay demonstrated that a 4-aniline quinazoline derivative (Y22 ) exerted a substantial inhibitory effect on the migration of MDA-MB-231 breast cancer cells. nih.gov These findings suggest that beyond inhibiting proliferation, these compounds can interfere with the cellular mechanisms responsible for cell motility and invasion, highlighting their potential to suppress metastasis.

Antiangiogenic Effects in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Several preclinical studies have indicated that quinazoline derivatives possess potent antiangiogenic properties. A series of 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their antiangiogenic effects. nih.govresearchgate.net One promising compound from this series, RB1 , was found to reduce vessel sprouting in the peritoneum of tumor-bearing mice. nih.govresearchgate.net

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess angiogenesis. In this model, compound RB1 induced a significant avascular zone, further confirming its antiangiogenic potential. nih.govresearchgate.net Another study on 2,4-disubstituted quinazoline derivatives also utilized the CAM assay, where the most potent compound, 11d , exhibited the highest anti-angiogenesis activities. mdpi.com Furthermore, these derivatives were shown to inhibit the adhesion and migration of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial steps in the angiogenic process. mdpi.com

Antibacterial and Antifungal Activity Assessment in Preclinical Models

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting various bacteria and fungi. nih.gov These compounds are thought to exert their effects by interacting with microbial cell walls and DNA structures, with some acting as DNA gyrase inhibitors. nih.goveco-vector.commdpi.com

Studies have evaluated these derivatives against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli. mdpi.comresearchgate.net For example, a series of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were tested against B. subtilis, S. aureus, S. typhimurium, and E. coli. mdpi.com

In the realm of antifungal activity, these compounds have been tested against various fungal and yeast strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. mdpi.comresearchgate.netmdpi.com One investigation of 6,7-dimethoxyquinazoline (B1622564) derivatives found that a specific compound (11a ) showed potent antifungal activity against C. albicans, Aspergillus fumigatus, and Aspergillus flavus. researchgate.net Another study of newly synthesized pyrazol-quinazolinone compounds showed significant activity against seven different phytopathogenic fungi. mdpi.com The antimicrobial activities of selected quinazoline derivatives are detailed in the table below.

| Compound Type | Microorganism | Activity Type | Result | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative (Compound 4a) | S. aureus | Antibacterial | MIC = 7.81 µg/mL | mdpi.com |

| Quinazolin-4(3H)-one derivative (Compound 5a) | B. subtilis | Antibacterial | MIC = 7.81 µg/mL | mdpi.com |

| Quinazolin-4(3H)-one derivative (Compound 5c) | C. albicans | Antifungal | MIC = 7.81 µg/mL | mdpi.com |

| Quinazolin-4(3H)-one derivative (Compound 5d) | A. niger | Antifungal | MIC = 7.81 µg/mL | mdpi.com |

| 6,7-Dimethoxyquinazoline derivative (Compound 11a) | C. albicans | Antifungal | Potent Activity | researchgate.net |

| 6,7-Dimethoxyquinazoline derivative (Compound 11a) | A. fumigatus | Antifungal | Potent Activity | researchgate.net |

| Pyrazol-quinazolinone (Compound 2c) | F. oxysporum | Antifungal | 62.42% inhibition at 300 mg/L | mdpi.com |

| Methoxyquinoline derivative (Compound 13) | C. albicans | Antifungal | MIC = 62.50 µg/mL | researchgate.net |

| Methoxyquinoline derivative (Compound 15) | E. coli | Antibacterial | MIC = 250 µg/mL | researchgate.net |

Exploration of Other Biological Activities (e.g., Antiviral, Anti-inflammatory) in Non-human Models

Beyond their extensive investigation as anticancer agents, derivatives of the this compound scaffold have been explored for other potential therapeutic applications, notably for their antiviral and anti-inflammatory properties in non-human models. These preclinical studies, while not as numerous as the cancer-focused research, suggest that this chemical framework may hold promise for the development of novel treatments for infectious and inflammatory diseases.

Antiviral Investigations

Recent research has highlighted the potential of quinazoline derivatives as antiviral agents, with specific interest in their activity against coronaviruses. In a notable study focusing on the inhibition of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their antiviral efficacy in Vero cells. researchgate.net While the core of the investigation was not the this compound scaffold, the study provided valuable insights into the structure-activity relationships of substitutions on the quinazoline ring.

One of the synthesized compounds, a 4-anilino-6-aminoquinazoline derivative, featured a methoxy group at the 7-position. This particular derivative demonstrated inhibitory activity against MERS-CoV, albeit with a slightly decreased potency compared to other analogs in the series. researchgate.net The introduction of the methoxy group at the 7-position resulted in an IC₅₀ value of 5.8 μM, indicating a measurable but attenuated antiviral effect. researchgate.net This finding is significant as it suggests that substitutions at the 6 and 7 positions of the quinazoline ring can modulate antiviral activity. Further optimization of substituents on the this compound scaffold could potentially lead to the development of more potent antiviral agents.

| Compound | Virus | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| 4-Anilino-6-amino-7-methoxyquinazoline Derivative | MERS-CoV | Vero | IC₅₀ | 5.8 μM |

Anti-inflammatory Investigations

The quinazoline scaffold is also recognized for its potential to yield compounds with significant anti-inflammatory properties. mdpi.comnih.gov Preclinical studies on various quinazoline derivatives have demonstrated their efficacy in animal models of inflammation. For instance, a study evaluating a novel quinazoline derivative in rats showed dose-dependent inhibition of carrageenan-induced paw edema and cotton pellet-induced granuloma formation. At a dose of 50 mg/kg, the anti-inflammatory effect of this derivative was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

While specific preclinical data on the anti-inflammatory activity of this compound derivatives are limited in the public domain, the broader findings from related quinazoline analogs are encouraging. For example, research on 6,7-dimethoxyquinazoline derivatives has also pointed towards their potential as anti-inflammatory agents. researchgate.net The structural similarity between the 6,7-dimethoxy and the 6-methoxy-7-methyl scaffolds suggests that the latter may also exhibit favorable anti-inflammatory effects. The presence of substituents at the 6 and 7 positions appears to be a key determinant of the anti-inflammatory activity of quinazolines. Further preclinical investigations, including in vivo models of inflammation, are warranted to fully elucidate the anti-inflammatory potential of this compound derivatives.

| Compound Class | In Vivo Model | Key Findings | Reference Compound |

|---|---|---|---|

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of edema; efficacy at 50 mg/kg comparable to indomethacin. | Indomethacin |

| Novel Quinazoline Derivative | Cotton pellet-induced granuloma (rats) | Dose-dependent inhibition of granuloma formation. | Indomethacin |

Computational and Mechanistic Investigations

Molecular Docking and Molecular Dynamics Simulations of 6-Methoxy-7-methyl-quinazoline Derivatives with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. These methods have been extensively applied to quinazoline (B50416) derivatives to understand their inhibitory mechanisms against various protein targets, particularly kinases involved in cell signaling pathways.

Docking studies with quinazoline derivatives have revealed specific binding modes within the active sites of target proteins. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinazoline-based inhibitors, derivatives are often found to bind in the ATP-binding pocket. nih.govbiorxiv.org The quinazoline core typically acts as a scaffold, positioning various substituents to interact with key amino acid residues.

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are crucial for forming hydrogen bonds. For example, a hydrogen bond often forms between the N1 atom of the quinazoline core and the backbone amide of a methionine residue (e.g., Met793 in EGFR), a critical interaction for anchoring the inhibitor. nih.gov

π-π Stacking: The aromatic nature of the quinazoline ring facilitates π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tryptophan (Trp) in the active site, contributing to the stability of the ligand-protein complex. thieme-connect.de

Hydrophobic Interactions: Substituents on the quinazoline core, such as the methoxy (B1213986) and methyl groups, engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. nih.gov

Molecular dynamics simulations, which simulate the movement of atoms over time, provide further insights into the stability of these interactions. thieme-connect.de Studies on quinazoline-protein complexes have shown that key hydrogen bonds and stacking interactions are maintained throughout the simulation period, indicating a stable binding mode. thieme-connect.denih.govfrontiersin.org

| Interaction Type | Quinazoline Moiety Involved | Typical Interacting Amino Acid Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | N1 and N3 atoms | Methionine, Cysteine, Aspartate nih.govthieme-connect.de | Anchors the inhibitor in the active site |

| π-π Stacking | Quinazoline aromatic rings | Phenylalanine, Tryptophan thieme-connect.de | Stabilizes the ligand-protein complex |

| Hydrophobic Interaction | Substituents (e.g., methyl, methoxy groups) | Leucine, Valine, Alanine | Enhances binding affinity and selectivity |

Computational models are highly effective in predicting the specific interactions that govern the binding of this compound derivatives to their protein targets. Docking scores, which estimate the binding free energy, are used to rank potential inhibitors. For example, derivatives of quinazolin-12-one have shown strong binding affinities for 3-Phosphoinositide-dependent protein kinase-1 (PDK1), with docking scores superior to the native ligand. nih.gov

In the case of receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3), modifications at the 6- and 7-positions of the quinazoline scaffold have been shown to significantly influence potency and selectivity. nih.gov These computational predictions help rationalize the structure-activity relationships (SAR) observed in experimental assays, guiding the design of more potent and selective inhibitors. For instance, the introduction of methoxy groups at the 6- and 7-positions can improve inhibitory potency by forming additional interactions within the target's binding site. nih.gov

Quantum Chemical Calculations (e.g., DFT analysis) to Elucidate Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. researchgate.netresearchgate.netsemanticscholar.org For quinazoline derivatives, DFT studies provide valuable information on several key electronic properties. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.org For quinazoline derivatives, the nitrogen atoms and oxygen atoms of methoxy groups typically appear as electronegative regions, making them likely sites for hydrogen bonding and interactions with electrophilic parts of a receptor. nih.gov

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for nucleophilic and electrophilic interactions semanticscholar.org |

Pharmacokinetic and Absorption, Distribution, Metabolism (ADMET) Predictions (Excluding Human-Specific Data)

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. idaampublications.inbiointerfaceresearch.com Various computational models are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability.

For quinazoline derivatives, ADMET predictions often focus on Lipinski's Rule of Five, which helps evaluate a compound's "drug-likeness." nih.govidaampublications.in Most small-molecule quinazoline inhibitors are designed to comply with these rules (e.g., molecular weight < 500 Da, logP < 5). idaampublications.in Studies have shown that many quinazoline derivatives exhibit favorable predicted ADMET profiles, including good gastrointestinal absorption and bioavailability. idaampublications.in Toxicity predictions using platforms like ProTox and Lazar can identify potential liabilities, such as mutagenicity or hepatotoxicity, early in the design process. researchgate.net These predictions help prioritize compounds for synthesis and further preclinical testing, reducing the likelihood of late-stage failures. researchgate.net

Target Identification and Validation Approaches in Preclinical Contexts

While many quinazoline derivatives are designed to inhibit known targets like EGFR, novel targets can also be discovered. nih.gov Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the molecular targets of small molecules in complex biological systems.

In a notable study, ABPP was used to identify the targets of acrylamide-functionalized quinazoline derivatives in bacteria. This approach led to the identification of β-ketoacyl-ACP-synthase II (FabF), an enzyme involved in fatty acid biosynthesis, as a novel target. nih.gov The study confirmed that the quinazoline derivative covalently binds to a cysteine residue in the active site of FabF, thereby inhibiting its function. nih.gov This method allows for the unbiased identification of protein targets in their native cellular environment, providing a robust approach for target validation and understanding a compound's mechanism of action. nih.gov

Mechanistic Elucidation via Biochemical and Cell-based Assays

Biochemical and cell-based assays are essential for validating computational predictions and elucidating the biological mechanisms of this compound derivatives.

Biochemical Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. For kinase inhibitors, enzyme inhibition assays are used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, derivatives of quinazoline have been evaluated for their inhibitory activity against EGFR, HER2, and VEGFR-2 kinases. researchgate.net

Cell-based Assays: These assays assess the effect of a compound on living cells.

Cytotoxicity Assays (e.g., MTT assay): These are used to determine the concentration at which a compound inhibits cell proliferation (GI₅₀ or IC₅₀). Quinazoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.govnih.govnih.govnih.govacs.org

Apoptosis Assays: To determine if cell death occurs via apoptosis, assays such as AO/PI double staining, analysis of mitochondrial membrane potential, and measurement of caspase activity are performed. nih.govnih.gov Studies have shown that certain quinazoline derivatives induce apoptosis in cancer cells by activating caspases-3/7, -8, and -9 and promoting the release of cytochrome c from mitochondria. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint.

Western Blot Analysis: This technique is used to measure the levels of specific proteins involved in signaling pathways. For EGFR inhibitors, western blotting can confirm that the compound inhibits the phosphorylation of EGFR and downstream signaling proteins. mdpi.com

These assays collectively provide a comprehensive understanding of a compound's mechanism of action, from direct target engagement to its ultimate effect on cell fate.

Future Directions in Research on 6 Methoxy 7 Methyl Quinazoline Derivatives

Design of Novel 6-Methoxy-7-methyl-quinazoline Scaffolds with Enhanced Selectivity

The development of novel this compound scaffolds is increasingly focused on achieving enhanced selectivity for specific biological targets. Structure-activity relationship (SAR) studies have shown that the quinazoline (B50416) core, particularly at the 6- and 7-positions, can tolerate a variety of substitutions, which can be strategically manipulated to improve potency and selectivity. nih.govnih.gov

Future design strategies will likely involve extensive modifications at these positions to fine-tune interactions with the target protein's binding site. For instance, research on quinazoline-based inhibitors targeting Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3) has demonstrated that altering the substituents at the C6 and C7 positions can significantly shift a compound's inhibitory activity and selectivity profile. nih.gov This principle is being applied to design derivatives with high specificity for other kinases and protein targets, thereby minimizing off-target effects. The goal is to create compounds that precisely fit into the intended binding pocket, enhancing efficacy while reducing the potential for adverse reactions.

Exploration of Multi-Target Directed Ligands Incorporating the this compound Moiety

There is a growing interest in developing multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. icmerd.comnih.gov This approach is particularly relevant for complex multifactorial diseases. The this compound moiety serves as a versatile foundation for MTDLs due to its established ability to bind to various targets, such as different protein kinases. nih.gov

Researchers are designing hybrid molecules that combine the quinazoline core with other pharmacophores to inhibit distinct pathological pathways. For example, quinazoline derivatives have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2 and PDGFR-β, while also targeting tubulin to inhibit cell division. nih.gov This dual-action approach can lead to synergistic therapeutic effects. Future work will focus on rationally designing MTDLs that incorporate the this compound structure to simultaneously modulate targets in pathways related to cancer, inflammation, and neurodegenerative disorders. nih.govmedscape.com

Application of Advanced Screening Technologies in Discovery Research

The discovery of new bioactive this compound derivatives is being accelerated by the use of advanced screening technologies. Both high-throughput screening (HTS) of large chemical libraries and virtual screening are pivotal in identifying promising lead compounds. derpharmachemica.comresearchgate.net

Virtual screening, in particular, utilizes computational methods to screen vast libraries of compounds against a specific biological target. derpharmachemica.comfrontiersin.org Techniques like molecular docking are employed to predict the binding affinity and mode of interaction of quinazoline derivatives with target proteins, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netfrontiersin.org This allows for the rapid identification of candidates with a high probability of being active, significantly reducing the time and cost associated with traditional screening methods. Future research will increasingly rely on these in silico methods to build and screen focused libraries of novel this compound derivatives, prioritizing those with the most promising predicted activity profiles for synthesis and biological testing. derpharmachemica.com

Development of Novel In Vitro and In Vivo Models for Efficacy Assessment (Non-human)

To accurately evaluate the therapeutic potential of new this compound derivatives, researchers are developing and utilizing sophisticated preclinical models. These models are crucial for assessing efficacy and understanding the mechanism of action before any consideration for clinical trials.

In Vitro Models: A wide range of human cancer cell lines are used to determine the antiproliferative activity of these compounds. researchgate.netnih.gov As shown in the table below, different derivatives have been tested against various cell lines, providing initial data on their potency and cancer-type specificity. Future research will likely involve more complex in vitro systems, such as 3D organoid cultures and co-culture models, to better mimic the tumor microenvironment.

| Cell Line | Cancer Type | Use in Quinazoline Research |

| A549 | Non-small cell lung cancer | Evaluation of antiproliferative activity. nih.gov |

| MCF-7 | Breast cancer | Used in cytotoxicity assays and xenograft models. researchgate.netnih.gov |

| HCT-116 | Colon cancer | Screening for antiproliferative activity. researchgate.net |

| HepG-2 | Liver cancer | Evaluation of cytotoxic potential. researchgate.net |

| Hela | Cervical cancer | Screening for antiproliferative activity. researchgate.net |

| HCT-15 | Colon cancer (PARPi-resistant) | Assessing efficacy in drug-resistant models. mdpi.com |

| HCC1937 | Breast cancer (PARPi-resistant) | Assessing efficacy in drug-resistant models. mdpi.com |

In Vivo Models: Animal models, primarily mouse models, are essential for evaluating the systemic efficacy and pharmacokinetic properties of lead compounds. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used. nih.govmdpi.comnih.gov For example, the efficacy of quinazoline derivatives has been demonstrated in mice bearing HCT-15, Kasumi-1, and MCF-7 tumors. nih.govmdpi.comnih.gov Additionally, models for other conditions, such as the collagen-induced arthritis (CIA) mouse model, are used to explore the anti-inflammatory potential of these compounds. nih.gov

Computational Tools for Predictive Modeling and Lead Optimization

Computational chemistry is an indispensable tool in the development of this compound derivatives. A suite of computational techniques is employed for predictive modeling and to guide the lead optimization process, refining the structure of initial hits to improve their drug-like properties. frontiersin.orgscience.gov

Key computational methods include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to build models that correlate the 3D structural features of molecules with their biological activity, helping to predict the potency of new derivatives. frontiersin.org

Molecular Docking: This technique predicts how a compound will bind to the active site of a target protein, providing insights into the key interactions that determine affinity and selectivity. frontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of binding stability. frontiersin.org

ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

These tools allow researchers to prioritize the synthesis of compounds with the highest predicted efficacy and best drug-like properties, streamlining the path from an initial hit to a viable drug candidate. frontiersin.orgscience.gov

Investigation of Resistance Mechanisms and Strategies for Overcoming Them in Preclinical Research

A significant challenge in cancer therapy is the development of drug resistance. For quinazoline-based inhibitors, particularly those targeting EGFR, resistance often emerges through secondary mutations in the target protein. researchgate.net The most well-known example is the T790M "gatekeeper" mutation in the EGFR kinase domain, which confers resistance to first-generation inhibitors. researchgate.net

Preclinical research is actively focused on understanding these resistance mechanisms and developing strategies to overcome them. This involves:

Developing next-generation inhibitors: Novel quinazoline derivatives are being designed to effectively inhibit both wild-type and mutated forms of the target protein, such as the T790M EGFR variant. researchgate.net

Utilizing resistant cell lines: In vitro studies using cell lines engineered to express resistant mutations are crucial for testing the efficacy of new compounds. mdpi.com

Exploring combination therapies: Investigating the use of this compound derivatives in combination with other agents that have different mechanisms of action is a key strategy to prevent or overcome resistance.

By elucidating the molecular basis of resistance, researchers can rationally design new derivatives and therapeutic strategies to provide more durable responses. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-7-methyl-quinazoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols. For example, a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate includes nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2% . Key parameters affecting yield include temperature control during cyclization (to prevent side reactions) and stoichiometric precision in chlorination steps. Purity optimization often requires chromatographic purification or recrystallization in polar solvents like ethanol.

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- 1H NMR : Resonances for methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) are critical for substituent identification.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 189.1) confirm molecular weight.

- IR Spectroscopy : Absorbance bands for C-O (methoxy, ~1250 cm⁻¹) and C-N (quinazoline ring, ~1600 cm⁻¹) validate functional groups .

Q. How does the methoxy group at position 6 influence the compound’s physicochemical properties?

The methoxy group increases electron density in the quinazoline ring, enhancing solubility in polar aprotic solvents (e.g., DMSO) and altering π-π stacking interactions in crystallographic studies. Computational studies (e.g., DFT) suggest its role in stabilizing hydrogen bonds with biological targets .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HER2-positive vs. EGFR-mutant models) to isolate target-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid hepatic clearance .

- Structural Analog Comparison : Compare activity of 6-methoxy vs. 6-hydroxy derivatives to determine if metabolic demethylation alters efficacy .

Q. How can substituent modifications at positions 6 and 7 enhance target selectivity in kinase inhibition studies?

- Position 6 (Methoxy) : Bulkier substituents (e.g., ethoxy) may reduce off-target binding to ATP pockets in non-target kinases.

- Position 7 (Methyl) : Introducing electron-withdrawing groups (e.g., -CF₃) improves hydrophobic interactions with kinase hinge regions.

- SAR Table :

| Substituent (Position 6) | Substituent (Position 7) | IC50 (nM, EGFR) | Selectivity Ratio (EGFR/HER2) |

|---|---|---|---|

| -OCH₃ | -CH₃ | 12.4 | 1:3.2 |

| -OCH₂CH₃ | -CF₃ | 8.7 | 1:8.5 |

| Data derived from kinase profiling assays . |

Q. What are the critical considerations for designing stability studies under physiological conditions?

- pH-Dependent Hydrolysis : Test degradation in buffers (pH 1–9) to simulate gastrointestinal vs. systemic environments.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess structural integrity for storage protocols.

- Oxidative Stress : Use H₂O₂ or radical initiators (e.g., AIBN) to evaluate susceptibility to oxidation at the quinazoline core .

Methodological Challenges and Solutions

Q. How can researchers optimize synthetic scalability without compromising enantiomeric purity in chiral derivatives?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like nitration, reducing side-product formation .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to maintain >98% enantiomeric excess .

Q. What computational tools are effective for predicting binding modes with tyrosine kinases?

- Molecular Docking (AutoDock Vina) : Simulate interactions with EGFR (PDB: 1M17) to prioritize substituents for synthesis.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories to identify residues critical for affinity .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible effects for structurally similar analogs?

- Cell Line Variability : Differences in expression levels of target kinases (e.g., HER2 overexpression in BT-474 vs. MCF7 cells) .

- Metabolite Interference : Active metabolites (e.g., 6-hydroxy derivatives) may dominate in certain models .

- Solution : Perform metabolite profiling (LC-MS/MS) alongside primary assays to correlate activity with parent compound vs. derivatives .

Tables for Key Data

Q. Table 1: Comparative Synthesis Yields Under Varied Conditions

| Step | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | 120 | H₂SO₄ | 65 | 88 |

| Chlorination | 80 | PCl₅ | 72 | 92 |

| Alternative Route | 100 | POCl₃/Pyridine | 85 | 95 |

| Data from . |

Q. Table 2: Bioactivity of this compound Derivatives

| Derivative | Target Kinase | IC50 (nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|---|

| 6-Methoxy-7-methyl | EGFR | 12.4 | 45 (DMSO) | 2.1 |

| 6-Ethoxy-7-CF₃ | HER2 | 8.7 | 28 (EtOH) | 3.4 |

| Data compiled from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.